molecular formula C12H18N2O2 B13219258 Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13219258
M. Wt: 222.28 g/mol
InChI Key: ZZHHEVWXUIYMBT-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with a methyl ester group at the 3-position and an isopropyl group at the 2-position. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by esterification. The reaction conditions often include the use of acid catalysts and solvents such as ethanol or methanol. The reaction mixture is heated to promote cyclization and formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the efficient synthesis of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 2-(propan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate
  • Methyl 2-(methyl)-imidazo[1,2-a]pyridine-3-carboxylate

Uniqueness

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2-position and the methyl ester group at the 3-position enhances its stability and reactivity compared to other similar compounds .

Biological Activity

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a complex structure characterized by a fused imidazole and pyridine ring. The molecular formula is C12H16N2O2, with a molecular weight of approximately 208.26 g/mol. Its unique propan-2-yl substituent may enhance its stability and interaction profile compared to other similar compounds.

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. This property makes it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and fungi. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Anticancer Potential : Preliminary studies indicate that the compound exhibits cytotoxic effects on cancer cell lines. In vitro assays have shown promising results against several types of cancer cells, including breast (MCF-7) and lung (A549) cancer cells .

The biological activity of this compound is believed to be mediated through interactions with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and tumor progression.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors that play roles in pain perception and immune response modulation.

Comparative Analysis

To better understand the unique properties of this compound relative to structurally similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
Methyl 2-(methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylateC13H18N2O2Contains an additional methyl group enhancing stability
Propan-2-yl 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acidC12H12F3N3O2Incorporates trifluoromethyl group affecting reactivity
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylateC12H14F2N2O2Features difluoromethyl substituent influencing pharmacokinetics

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro .
  • Antimicrobial Efficacy : In another investigation focusing on its antimicrobial properties, the compound showed notable activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : A recent assay evaluated the cytotoxic effects on MCF-7 and A549 cell lines with IC50 values indicating significant potential for further development as an anticancer agent .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-8(2)10-11(12(15)16-3)14-7-5-4-6-9(14)13-10/h8H,4-7H2,1-3H3

InChI Key

ZZHHEVWXUIYMBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCCCC2=N1)C(=O)OC

Origin of Product

United States

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